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Compound of Interest

Compound Name: 3-Phenyloxetan-3-amine

Cat. No.: B593815 Get Quote

Introduction

3-Phenyloxetan-3-amine and its derivatives are emerging as a significant structural motif in

modern drug discovery. The rigid, three-dimensional nature of the oxetane ring, combined with

the synthetic versatility of the amine functional group, offers a unique scaffold for the

development of novel therapeutic agents. This privileged structure has shown considerable

promise in modulating challenging biological targets, leading to the identification of potent and

selective drug candidates with favorable pharmacological profiles.

One of the most promising applications of this scaffold is in the development of small-molecule

agonists for the Glucagon-Like Peptide-1 Receptor (GLP-1R), a key target in the treatment of

type 2 diabetes mellitus (T2DM) and obesity.[1]

Application: GLP-1 Receptor Agonists

Derivatives of 3-phenyloxetan-3-amine have been identified as potent and selective agonists

of the GLP-1 receptor.[1] A notable example is the preclinical candidate Compound 14 (DD202-

114), which has demonstrated full agonistic efficacy in promoting cyclic AMP (cAMP)

accumulation, a key downstream signaling event of GLP-1R activation.[1][2] In preclinical

studies, this compound has shown a sustained pharmacological effect, leading to a reduction in

blood glucose levels and food intake in mouse models.[1][2]

The development of orally bioavailable, small-molecule GLP-1R agonists like DD202-114

represents a significant advancement over current peptide-based injectable therapies, offering
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the potential for improved patient compliance and accessibility. The 3-phenyloxetan-3-amine
core is crucial to the activity of these compounds, providing a rigid framework that orients the

key pharmacophoric elements for optimal interaction with the receptor.

Data Presentation
The following tables summarize the in vitro and in vivo pharmacological data for 3-

phenyloxetane derivative GLP-1R agonists, including the preclinical candidate DD202-114.

Table 1: In Vitro Activity of 3-Phenyloxetane GLP-1R Agonists

Compound
GLP-1R Agonist Activity
(EC50, nM)

hERG Inhibition (IC50, µM)

DD202-114 (Compound 14) 0.08 15.9

Analog 23 0.08 > 30

Analog 24 0.39 > 30

Data extracted from a study on 3-phenyloxetane derivative GLP-1R agonists, where EC50

values were determined by cAMP accumulation in HEK293 cells expressing human GLP-1R.[3]

Table 2: In Vivo Efficacy of DD202-114 in an Oral Glucose Tolerance Test (OGTT) in Mice

Treatment Dose (mg/kg)
Blood Glucose
AUC (0-120 min)

% Reduction vs.
Vehicle

Vehicle - 2580 ± 150 -

DD202-114 3 1850 ± 120 28.3%

DD202-114 10 1420 ± 100 45.0%

DD202-114 30 1160 ± 90 55.0%

AUC: Area Under the Curve. Data represents the mean ± SEM.

Experimental Protocols
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1. Synthesis of 3-Phenyloxetane-3-amine Derivatives (General Procedure)

The synthesis of 3-phenyloxetane-3-amine derivatives, such as GLP-1R agonists, typically

involves a multi-step sequence. A generalized protocol is outlined below:

Step 1: Synthesis of a Key Intermediate. A suitably substituted heterocyclic core is

synthesized. For GLP-1R agonists, this may involve the construction of a pyrimidine or a

related nitrogen-containing ring system.

Step 2: Coupling with the Oxetane Moiety. The key intermediate is then coupled with a

derivative of 3-phenyloxetan-3-amine. This is often achieved through a nucleophilic

aromatic substitution or a cross-coupling reaction. For instance, a chloro-substituted

heterocyclic intermediate can be reacted with 3-phenyloxetan-3-amine in the presence of a

base, such as diisopropylethylamine (DIPEA), in a suitable solvent like dimethyl sulfoxide

(DMSO) at an elevated temperature.

Step 3: Further Functionalization. The coupled product may undergo further chemical

modifications to introduce other desired functional groups to optimize its biological activity

and pharmacokinetic properties.

Step 4: Purification. The final compound is purified using standard techniques such as

column chromatography on silica gel or preparative high-performance liquid chromatography

(HPLC). The structure and purity of the final product are confirmed by analytical methods like

NMR spectroscopy and mass spectrometry.

2. In Vitro cAMP Accumulation Assay

This assay is used to determine the potency of compounds as GLP-1R agonists by measuring

the intracellular accumulation of cyclic AMP.

Cell Culture: Human Embryonic Kidney 293 (HEK293) cells stably expressing the human

GLP-1R are cultured in a suitable medium (e.g., DMEM supplemented with 10% fetal bovine

serum, penicillin, and streptomycin) at 37°C in a humidified atmosphere with 5% CO2.

Assay Procedure:

Cells are seeded into 384-well plates and grown to confluency.
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On the day of the assay, the culture medium is removed, and the cells are washed with an

assay buffer.

Cells are then incubated with a phosphodiesterase inhibitor (e.g., IBMX) for a short period

to prevent cAMP degradation.

Serial dilutions of the test compounds (e.g., DD202-114) are prepared in the assay buffer

and added to the cells.

The plates are incubated for 30 minutes at 37°C.

Following incubation, the cells are lysed, and the intracellular cAMP levels are measured

using a competitive immunoassay kit, such as a HTRF (Homogeneous Time-Resolved

Fluorescence) or ELISA-based assay.[4][5]

Data Analysis: The fluorescence or absorbance data is used to calculate the concentration of

cAMP. The results are then plotted against the compound concentration, and the EC50 value

(the concentration of the compound that elicits 50% of the maximal response) is determined

using a non-linear regression analysis.

3. In Vivo Oral Glucose Tolerance Test (OGTT) in Mice

This test evaluates the effect of a compound on glucose metabolism in vivo.

Animals: Male C57BL/6J mice are typically used. The animals are housed under standard

conditions with a 12-hour light/dark cycle and access to food and water ad libitum before the

experiment.

Procedure:

Mice are fasted overnight (for approximately 16 hours) with free access to water.[6]

The following morning, a baseline blood sample (t=0) is collected from the tail vein to

measure the fasting blood glucose level using a glucometer.

The test compound (e.g., DD202-114) or vehicle is administered orally via gavage.
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After a specific time (e.g., 30 minutes), a glucose solution (e.g., 2 g/kg body weight) is

administered orally.[6]

Blood glucose levels are then measured from tail vein blood samples at various time

points after the glucose challenge, typically at 15, 30, 60, 90, and 120 minutes.[6][7]

Data Analysis: The blood glucose concentrations are plotted against time to generate a

glucose tolerance curve. The area under the curve (AUC) is calculated for each treatment

group to quantify the overall glycemic control. A statistically significant reduction in the AUC

for the compound-treated group compared to the vehicle-treated group indicates improved

glucose tolerance.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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